molecular formula C11H14O2S B8403794 2-[4-Methyl-3-(methylsulfanyl)phenyl]-1.3-dioxolane

2-[4-Methyl-3-(methylsulfanyl)phenyl]-1.3-dioxolane

Cat. No. B8403794
M. Wt: 210.29 g/mol
InChI Key: KISBRAZFKNBPRD-UHFFFAOYSA-N
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Patent
US06593335B1

Procedure details

To a solution of the product from Example 226B (1.4 g, 6.7 mmol) in acetonitrile (50 mL) was added 2.OM HCI (50 mL) and the reaction mixture was allowed to stir for 2 hours at room temperature. The reaction mixture was poured onto a mixture of ice and saturated aqueous sodium bicarbonate, diluted with ethyl acetate, and the layers were separated. The organic layer was dried (Na2SO4), concentrated, and purified by flash chromatography (hexanes/ethyl acetate 5:1) to provide 1,1 g of the title compound.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2OCC[O:9]2)=[CH:4][C:3]=1[S:13][CH3:14].C(=O)(O)[O-].[Na+]>C(#N)C.C(OCC)(=O)C>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]=1[S:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C1OCCO1)SC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (hexanes/ethyl acetate 5:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=C(C=O)C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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